![molecular formula C7H2Cl2N4O8 B14600627 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene CAS No. 60789-52-8](/img/structure/B14600627.png)
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups and a dichloro(nitro)methyl substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Further Nitration: Additional nitro groups are introduced through further nitration steps, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-[Dichloro(aminomethyl)]-1,3,5-triaminobenzene.
Scientific Research Applications
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals due to its high reactivity.
Mechanism of Action
The mechanism by which 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the dichloro(nitro)methyl group.
2,4-Dinitrochlorobenzene: Contains nitro and chloro groups but in different positions.
1,3,5-Trinitrobenzene: Lacks the dichloro(nitro)methyl substituent.
Uniqueness
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
60789-52-8 |
|---|---|
Molecular Formula |
C7H2Cl2N4O8 |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
2-[dichloro(nitro)methyl]-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H2Cl2N4O8/c8-7(9,13(20)21)6-4(11(16)17)1-3(10(14)15)2-5(6)12(18)19/h1-2H |
InChI Key |
XDIZSRHGPUJPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C([N+](=O)[O-])(Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


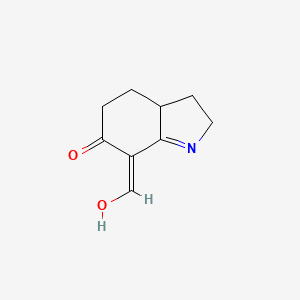



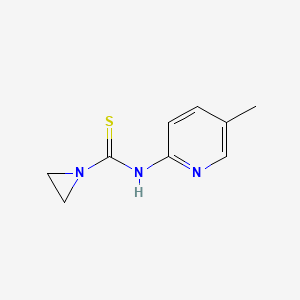
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
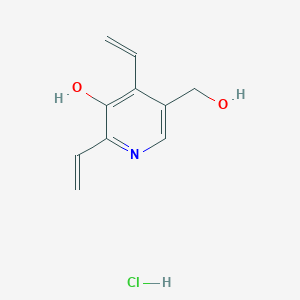
![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
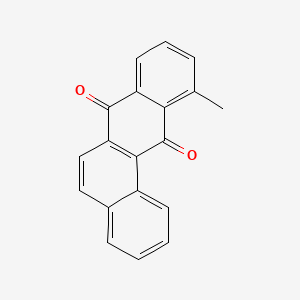


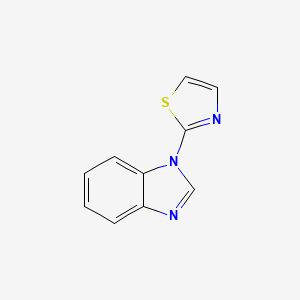
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
